molecular formula C23H29FN4O4 B14031039 Risperidone cis-N-oxide monohydrate

Risperidone cis-N-oxide monohydrate

Cat. No.: B14031039
M. Wt: 444.5 g/mol
InChI Key: BUTMOFSHFGNWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RISPERIDONE CIS-N-OXIDE involves several steps, starting from the parent compound risperidone. The key step in the synthesis is the oxidation of the nitrogen atom in the piperidine ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods typically involve large-scale oxidation reactions followed by purification processes to isolate the desired compound .

Chemical Reactions Analysis

RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

RISPERIDONE CIS-N-OXIDE can be compared with other similar compounds, such as:

The uniqueness of RISPERIDONE CIS-N-OXIDE lies in its specific N-oxide modification, which can influence its chemical and pharmacological properties .

Properties

Molecular Formula

C23H29FN4O4

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate

InChI

InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2

InChI Key

BUTMOFSHFGNWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.